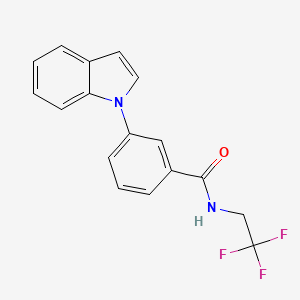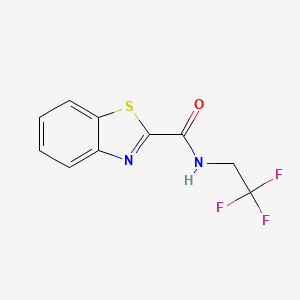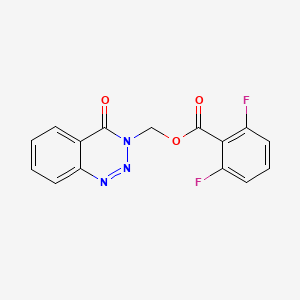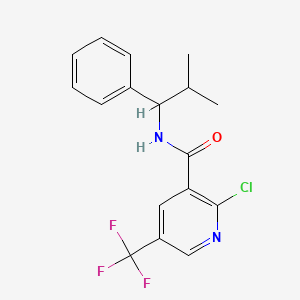
4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide
Overview
Description
4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide is a complex organic compound that features a morpholine ring, a nitro group, and a thiazole ring attached to a benzamide core
Mechanism of Action
Target of Action
The primary target of 4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls.
Mode of Action
This compound interacts with its target enzyme by binding to its active site. The compound’s binding affinity is influenced by the presence of a hydroxyl group substituted on the benzene ring . This interaction inhibits the enzyme’s activity, thereby disrupting the synthesis of peptidoglycan and affecting the integrity of the bacterial cell wall.
Result of Action
The action of this compound results in the disruption of bacterial cell wall synthesis, leading to potential cell lysis. This makes the compound a promising candidate for antibacterial therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzamide derivative followed by the introduction of the thiazole and morpholine groups under controlled conditions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often employing continuous flow reactors and automated systems to handle the complex reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine and thiazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-morpholinyl)-3-nitrobenzamide
- N-(2-thiazolyl)-3-nitrobenzamide
- 4-(4-morpholinyl)-N-(2-thiazolyl)benzamide
Uniqueness
4-(4-morpholinyl)-3-nitro-N-(2-thiazolyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the morpholine and thiazole rings, along with the nitro group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-morpholin-4-yl-3-nitro-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c19-13(16-14-15-3-8-23-14)10-1-2-11(12(9-10)18(20)21)17-4-6-22-7-5-17/h1-3,8-9H,4-7H2,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBIZCJDCBPXTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=NC=CS3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2420553.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2420555.png)
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide](/img/structure/B2420556.png)




![methyl({[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B2420563.png)
![(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile](/img/structure/B2420565.png)
![2-(4-methoxy-3-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2420567.png)
![2-Methyl-7-(prop-2-enoyl)-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B2420568.png)

![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)
![N-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2420573.png)
